Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing cell growth and proliferation .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular pathways, leading to changes in cell growth and proliferation .
Pharmacokinetics
It’s known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .
Action Environment
The action, efficacy, and stability of Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . The compound’s solubility in different solvents also suggests that its action and efficacy could be influenced by the cellular environment’s polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate typically involves the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with tert-butyl isocyanate under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate is used as a building block for the synthesis of more complex organic molecules. Its structural features make it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to investigate biological pathways and interactions with biomolecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects in treating various diseases.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate: This compound is structurally similar but lacks the methyl group at the 8-position.
Indole derivatives: These compounds share the quinoline core structure and are used in various biological and medicinal applications.
Uniqueness: Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 8-position enhances its stability and potential for forming derivatives with diverse properties.
Properties
IUPAC Name |
tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-12(11-6-5-9-16-13(10)11)17-14(18)19-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVPOHVXQAUDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.